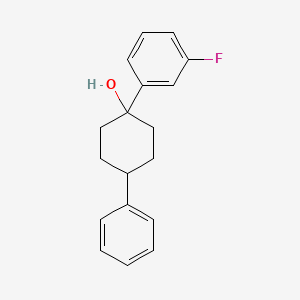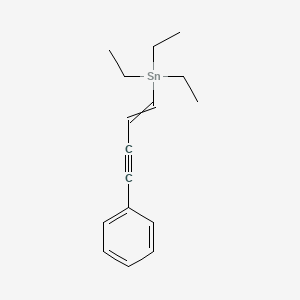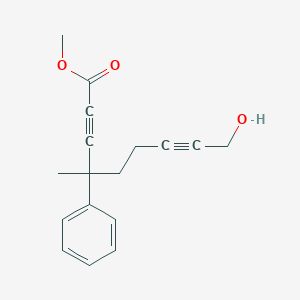![molecular formula C20H26N2O B15167441 4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine CAS No. 876892-82-9](/img/structure/B15167441.png)
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a butan-2-yl group, which is further substituted with a methyl, phenyl, and pyridin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the butan-2-yl intermediate, which is then reacted with morpholine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines .
科学研究应用
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of 4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Indole derivatives
- Pyrrolidine derivatives
Uniqueness
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
876892-82-9 |
|---|---|
分子式 |
C20H26N2O |
分子量 |
310.4 g/mol |
IUPAC 名称 |
4-(3-methyl-1-phenyl-1-pyridin-2-ylbutan-2-yl)morpholine |
InChI |
InChI=1S/C20H26N2O/c1-16(2)20(22-12-14-23-15-13-22)19(17-8-4-3-5-9-17)18-10-6-7-11-21-18/h3-11,16,19-20H,12-15H2,1-2H3 |
InChI 键 |
XBSWXNXFFUYYAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=N2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)

![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)

![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)


![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![1-[(Benzyloxy)methyl]-2-nitrobenzene](/img/structure/B15167445.png)
![5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B15167450.png)
